![molecular formula C13H22ClNO2 B14378201 3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride CAS No. 88698-30-0](/img/structure/B14378201.png)
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride is a chemical compound with a complex structure that includes a phenol group, a tert-butylamino group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butylamine with a suitable precursor, such as 2,2-dimethylethylenimine, followed by further functionalization to introduce the methoxyethyl and phenol groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride involves its interaction with specific molecular targets. For instance, it may act on beta-adrenergic receptors, leading to various physiological effects. The pathways involved include the activation or inhibition of certain enzymes and receptors, resulting in changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: A bronchodilator with a similar structure, used to treat asthma.
Terbutaline: Another bronchodilator with a tert-butylamino group, used for similar medical applications.
Adrenaline: A naturally occurring hormone with a related structure, involved in the body’s fight-or-flight response.
Uniqueness
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with specific receptors and enzymes, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
88698-30-0 |
|---|---|
Molecular Formula |
C13H22ClNO2 |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
3-[2-(tert-butylamino)-1-methoxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-13(2,3)14-9-12(16-4)10-6-5-7-11(15)8-10;/h5-8,12,14-15H,9H2,1-4H3;1H |
InChI Key |
HBCIMNIPUVMVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC=C1)O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
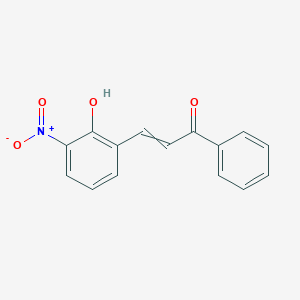
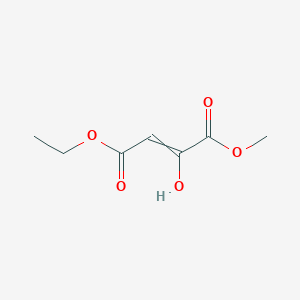
![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)

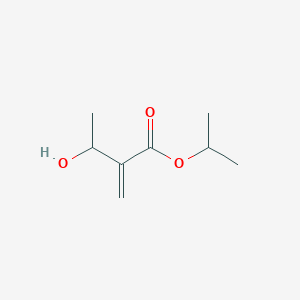

![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
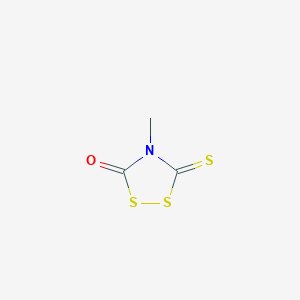
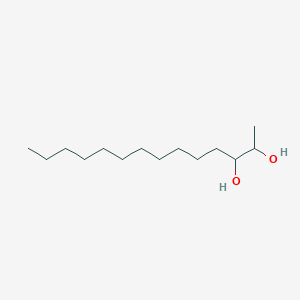
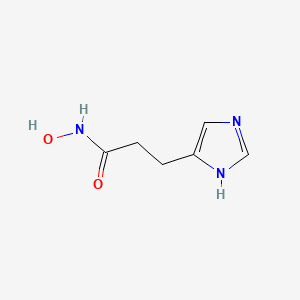
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
